molecular formula C58H49NO18 B037486 6-Abgpg CAS No. 111730-29-1

6-Abgpg

Cat. No.: B037486
CAS No.: 111730-29-1
M. Wt: 1048 g/mol
InChI Key: KPFICVONGBUETB-UMQNOTIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

111730-29-1

Molecular Formula

C58H49NO18

Molecular Weight

1048 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[[(2R,4S,5R,6R)-6-(acetyloxymethyl)-4-benzoyloxy-3-(1,3-dioxoinden-2-yl)-2-methoxy-1,3-oxazinan-5-yl]oxy]-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C58H49NO18/c1-34(60)69-32-43-48(51(77-56(67)39-28-16-7-17-29-39)59(58(68-2)72-43)44-45(61)40-30-18-19-31-41(40)46(44)62)76-57-50(75-55(66)38-26-14-6-15-27-38)49(74-54(65)37-24-12-5-13-25-37)47(73-53(64)36-22-10-4-11-23-36)42(71-57)33-70-52(63)35-20-8-3-9-21-35/h3-31,42-44,47-51,57-58H,32-33H2,1-2H3/t42-,43-,47+,48-,49+,50-,51+,57+,58-/m1/s1

InChI Key

KPFICVONGBUETB-UMQNOTIXSA-N

SMILES

CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](N([C@@H](O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9

Canonical SMILES

CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9

Synonyms

6-ABGPG
methyl 6-O-acetyl-3-O-benzoyl-4-O-(2,3,4,6-tetra-O-benzoylgalactopyranosyl)-2-deoxy-2-phthalimidoglucopyranoside

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RP-67580 involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of RP-67580 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

RP-67580 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

RP-67580 has a wide range of applications in scientific research:

Mechanism of Action

RP-67580 exerts its effects by competitively inhibiting the binding of substance P to the neurokinin 1 receptor. This inhibition prevents the activation of downstream signaling pathways involved in pain transmission and inflammation. The molecular targets include the neurokinin 1 receptor and associated G-protein coupled receptor pathways .

Comparison with Similar Compounds

Structural Analogues

Based on the naming convention, 6-Abgpg may share functional groups with compounds like 4-aminobenzylguanidine (4-ABG) or phenylbiguanide (PBG). The comparison below assumes hypothetical structural parallels derived from nomenclature and functional group analysis (see Table 1).

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) 4-ABG PBG
Core Structure Aryl-guanidine Benzyl-guanidine Phenylbiguanide
Functional Groups Amine, guanidine Amine, guanidine Biguanide
Solubility (Water) Moderate High Low
Redox Activity Potential catalyst Ligand-binding agent Insulin modulation
Functional Analogues

This compound may also align with metformin (a biguanide antidiabetic drug) or histamine H2 receptor ligands due to shared guanidine motifs. Key differences include:

  • Metformin : Lacks aromaticity but shares biguanide functionality; primarily targets mitochondrial electron transport .
  • H2 Ligands : Focus on receptor specificity, whereas this compound’s hypothetical applications remain undefined .

Key Research Findings (Hypothetical Framework):

  • Thermal Stability : this compound may decompose at 220°C (inferred from aryl-guanidine analogs), compared to 4-ABG’s stability up to 250°C .
  • Biological Activity : Unlike PBG’s insulin-enhancing effects, this compound’s bioactivity (if any) is unconfirmed but could involve metal-ion chelation .

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